5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide
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Overview
Description
5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide is a complex organic compound with a molecular formula of C26H28Cl2N6O4 and a molecular weight of 559.4 g/mol. This compound is notable for its intricate structure, which includes multiple functional groups such as chlorobenzoyl, pyridinyl, piperazinyl, and hydroxyethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C26H28Cl2N6O4 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
5-chloro-N-[6-[(3-chlorobenzoyl)amino]pyridin-3-yl]-2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H28Cl2N6O4/c27-19-3-1-2-18(14-19)25(36)32-23-5-4-20(16-29-23)31-26(37)21-15-24(30-17-22(21)28)34-8-6-33(7-9-34)10-12-38-13-11-35/h1-5,14-17,35H,6-13H2,(H,31,37)(H,29,32,36) |
InChI Key |
NFTNLZWGEGFXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC=C(C(=C2)C(=O)NC3=CN=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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